molecular formula C10H16Cl2N4O2 B1468366 (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride CAS No. 1247029-89-5

(5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride

Cat. No. B1468366
CAS RN: 1247029-89-5
M. Wt: 295.16 g/mol
InChI Key: NWWXVIUKDUTCLE-UHFFFAOYSA-N
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Description

Nitro compounds are a class of organic molecules that contain one or more nitro functional groups (-NO2). They are often used in the production of explosives, pharmaceuticals, and dyes .


Synthesis Analysis

The synthesis of nitro compounds typically involves the reaction of a specific organic compound with a nitro group. The exact process can vary depending on the structure of the starting material and the desired product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Nitro compounds can undergo a variety of chemical reactions, including reduction, substitution, and elimination reactions. The specific reactions that a nitro compound can undergo depend on its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For pharmaceutical compounds, this often involves binding to a specific receptor or enzyme .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many nitro compounds are highly reactive and can be explosive. Therefore, they must be handled with care .

Future Directions

The future directions for the study of a compound can include further investigation of its synthesis, reactions, and applications. This could involve developing more efficient synthesis methods, discovering new reactions, or finding new uses for the compound .

properties

IUPAC Name

5-nitro-N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.2ClH/c15-14(16)9-1-2-10(12-7-9)13-8-3-5-11-6-4-8;;/h1-2,7-8,11H,3-6H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWXVIUKDUTCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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